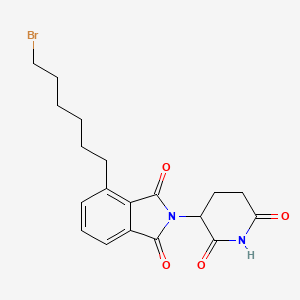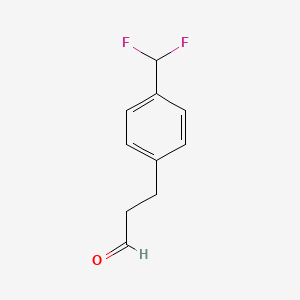
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine is an organic compound that features a cyclohexyl group attached to an ethyl chain, which is further connected to a pyrrolidine ring with a methylamine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the preparation of the cyclohexylethyl group, which can be synthesized through the hydrogenation of cyclohexene followed by alkylation with ethyl bromide. The resulting 2-cyclohexylethyl bromide is then reacted with N-methylpyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their corresponding alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: N-alkylated or N-acylated derivatives
科学的研究の応用
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole
- 1-(2-cyclohexylethyl)-N-methylpyrrolidine
- 2-cyclohexylethylamine
Uniqueness
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine is unique due to its specific combination of a cyclohexyl group, ethyl chain, and pyrrolidine ring with a methylamine substituent This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
特性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC名 |
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H26N2/c1-14-13-8-10-15(11-13)9-7-12-5-3-2-4-6-12/h12-14H,2-11H2,1H3 |
InChIキー |
TZIMYYSTACVWEM-UHFFFAOYSA-N |
正規SMILES |
CNC1CCN(C1)CCC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


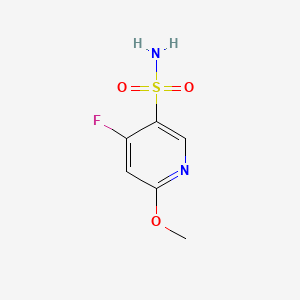
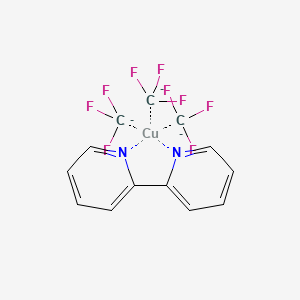
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)

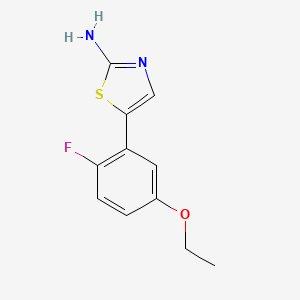
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
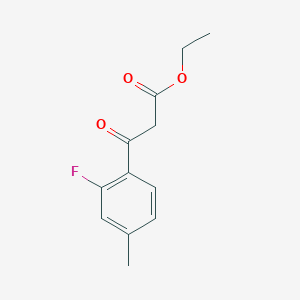
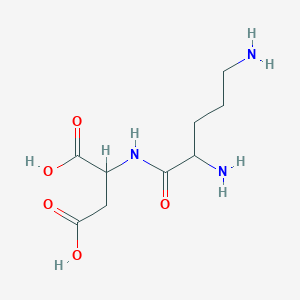
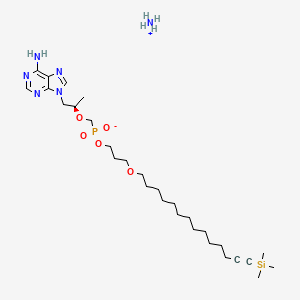
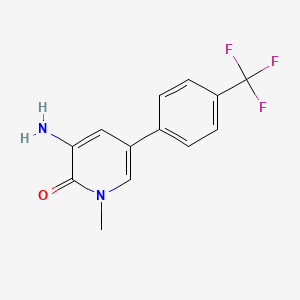
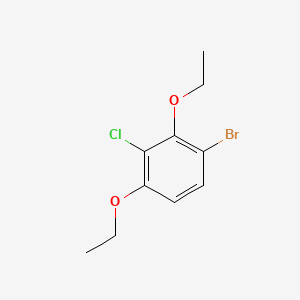
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)
